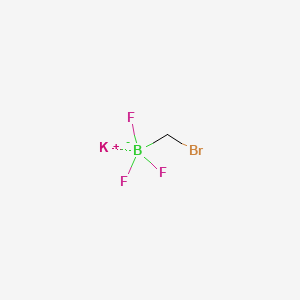

Potassium (bromomethyl)trifluoroborate

Vue d'ensemble

Description

Potassium (bromomethyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium (bromomethyl)trifluoroborate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of dibromo- or diiodomethane with trialkyl borates in the presence of n-butyllithium, followed by treatment with potassium hydrogen fluoride . This method provides a straightforward route to obtain the desired trifluoroborate compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium (bromomethyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions with alkoxides and other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a stable boronic acid surrogate.

Common Reagents and Conditions

Reagents: Common reagents include palladium catalysts, alkoxides, and various electrophiles.

Conditions: Reactions typically occur under mild conditions, often in the presence of a base and a palladium catalyst.

Major Products

The major products formed from these reactions include functionalized ethyltrifluoroborates and other substituted organotrifluoroborates .

Applications De Recherche Scientifique

Organic Synthesis

Potassium (bromomethyl)trifluoroborate is primarily used in organic synthesis for the following purposes:

- Carbon-Carbon Bond Formation : It serves as a reagent for the formation of carbon-carbon bonds through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Alkyl Transfer Reactions : The compound has been identified as an effective nucleophilic partner in alkyl transfer reactions. Its tetracoordinate nature protects the reactivity of the C-B bond, allowing it to participate in various transformations without decomposing under standard reaction conditions .

Case Study: Suzuki-Miyaura Cross-Coupling

A notable application of this compound is its role in Suzuki-Miyaura cross-coupling reactions. In these reactions, it can be coupled with aryl or alkenyl electrophiles to form biaryl compounds. For instance, using a palladium catalyst and appropriate bases, researchers have successfully coupled this compound with various electrophiles to yield high-purity products .

Catalysis

The compound also plays a significant role in catalysis:

- Catalytic Hydrogenation : this compound can be employed to accelerate catalytic hydrogenation reactions of alkenes and alkynes. This application is particularly valuable in synthesizing saturated compounds from unsaturated precursors .

- Stability Under Reaction Conditions : The stability of this compound under various reaction conditions makes it an attractive choice for catalytic processes where other organoboron compounds may decompose .

Biochemistry

In biochemistry, this compound is utilized for:

- Studying Protein Structure and Function : The compound can be used to modify biomolecules, enabling researchers to probe the structure and function of proteins and other biological macromolecules. Its ability to selectively introduce functional groups into biomolecules facilitates detailed studies on enzyme mechanisms and protein interactions .

Comparison Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Carbon-carbon bond formation | Essential for synthesizing complex molecules |

| Alkyl transfer reactions | Protects reactivity of C-B bond | |

| Catalysis | Hydrogenation of alkenes/alkynes | Accelerates reaction rates |

| Stable under diverse conditions | Reduces risk of decomposition | |

| Biochemistry | Modification of biomolecules | Aids in studying protein structure/function |

Mécanisme D'action

The mechanism of action of potassium (bromomethyl)trifluoroborate primarily involves its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound undergoes transmetalation with palladium, where the bromomethyl group is transferred to the palladium catalyst, facilitating the formation of new carbon-carbon bonds . This process is crucial in the synthesis of various organic compounds.

Comparaison Avec Des Composés Similaires

Potassium (bromomethyl)trifluoroborate is unique compared to other organotrifluoroborates due to its specific reactivity and stability. Similar compounds include:

Potassium (iodomethyl)trifluoroborate: Similar in structure but with an iodine atom instead of bromine.

Potassium (cyanomethyl)trifluoroborate: Contains a cyano group, offering different reactivity patterns.

Potassium allyltrifluoroborate: Features an allyl group, used in different coupling reactions.

These compounds share the trifluoroborate moiety but differ in their substituents, leading to variations in their chemical behavior and applications.

Activité Biologique

Potassium (bromomethyl)trifluoroborate, with the chemical formula CH₂BBrF₃K and CAS number 888711-44-2, is a compound that has garnered attention for its potential biological activity, particularly in the context of organic synthesis and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

This compound is characterized by its trifluoroborate group, which plays a crucial role in its reactivity. The molecular weight is approximately 200.84 g/mol, and it is a solid at room temperature. Its structure includes heavy atoms that contribute to its unique properties, making it a valuable reagent in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | CH₂BBrF₃K |

| Molecular Weight | 200.84 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 1.92 |

| GI Absorption | Low |

| BBB Permeant | Yes |

This compound primarily acts as a nucleophilic coupling agent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction . This reaction facilitates the formation of carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules. The compound's mechanism involves the formation of organoboron reagents that can react with various electrophiles to yield substituted products .

Synthesis of Bioactive Compounds

Research indicates that this compound can be utilized in synthesizing biologically active compounds. For instance, it has been employed in the cross-coupling of halopurines to generate substituted purines, which are significant in pharmaceutical applications due to their role as nucleoside analogs .

Toxicological Studies

Toxicological investigations have been conducted to assess the safety profile of this compound. In one study, various doses were administered to mice to evaluate potential acute toxicity and biochemical changes . Results indicated no significant alterations in liver and kidney function markers, suggesting a favorable safety profile for this compound under specific conditions.

Case Studies

- Cross-Coupling with Electrophiles : A study demonstrated the successful cross-coupling of potassium methyltrifluoroborate with alkenyl bromides using palladium catalysts, yielding good product yields . This highlights the compound's utility in synthetic organic chemistry.

- Inhibition Studies : Research has shown that organotrifluoroborates, including this compound, may act as inhibitors of serine proteases like trypsin and α-chymotrypsin through non-covalent interactions . This suggests potential applications in drug design targeting proteolytic enzymes.

Pharmacokinetics

The pharmacokinetic properties of this compound indicate low gastrointestinal absorption but permeability across the blood-brain barrier (BBB), which could facilitate central nervous system applications . However, further studies are needed to fully elucidate its pharmacokinetic profile and therapeutic potential.

Propriétés

IUPAC Name |

potassium;bromomethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BBrF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDFPIRYUOCVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CBr)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635641 | |

| Record name | Potassium (bromomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888711-44-2 | |

| Record name | Potassium (bromomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (bromomethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.